5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C16H20O2 This compound is characterized by a cyclohexyl group attached to a dihydroindene carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with 2,3-dihydro-1H-indene-1-carboxylic acid chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-hexyl-2,3-dihydro-1H-indene-1-carboxylic acid
- 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- 2-amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
31962-05-7 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H20O2/c17-16(18)15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2,(H,17,18) |
InChI Key |
BKEWDCUQDVDPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)C(=O)O |
Origin of Product |
United States |
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